Methyl 4-cyclopropylthiophene-2-carboxylate

Medicinal Chemistry Oncology SAR

Methyl 4-cyclopropylthiophene-2-carboxylate (CAS 2111296-73-0, molecular weight 182.24, purity typically ≥95%) is a thiophene-2-carboxylate ester derivative featuring a cyclopropyl group at the 4-position. This substituted thiophene serves as a versatile building block in organic synthesis and medicinal chemistry, with applications stemming from the unique reactivity conferred by its cyclopropyl-thiophene framework.

Molecular Formula C9H10O2S
Molecular Weight 182.24
CAS No. 2111296-73-0
Cat. No. B2418977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyclopropylthiophene-2-carboxylate
CAS2111296-73-0
Molecular FormulaC9H10O2S
Molecular Weight182.24
Structural Identifiers
SMILESCOC(=O)C1=CC(=CS1)C2CC2
InChIInChI=1S/C9H10O2S/c1-11-9(10)8-4-7(5-12-8)6-2-3-6/h4-6H,2-3H2,1H3
InChIKeyJECZRXGXBTYGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-cyclopropylthiophene-2-carboxylate (CAS 2111296-73-0): Sourcing and Technical Baseline


Methyl 4-cyclopropylthiophene-2-carboxylate (CAS 2111296-73-0, molecular weight 182.24, purity typically ≥95%) is a thiophene-2-carboxylate ester derivative featuring a cyclopropyl group at the 4-position [1]. This substituted thiophene serves as a versatile building block in organic synthesis and medicinal chemistry, with applications stemming from the unique reactivity conferred by its cyclopropyl-thiophene framework [2].

Why Methyl 4-cyclopropylthiophene-2-carboxylate Cannot Be Simply Interchanged with Generic Thiophene-2-carboxylates


The cyclopropyl moiety is not an inert substituent; it introduces significant changes to a molecule's physicochemical and pharmacokinetic profile compared to non-cyclopropyl or differently substituted thiophene analogs. This substitution is known to influence lipophilicity, metabolic stability, and target-binding conformation [1][2]. Consequently, substituting Methyl 4-cyclopropylthiophene-2-carboxylate with a generic thiophene-2-carboxylate (e.g., an unsubstituted or alkyl-substituted analog) in a synthetic or biological workflow carries a high risk of altering reaction yields, downstream biological activity, and overall experimental reproducibility.

Product-Specific Quantitative Evidence Guide for Methyl 4-cyclopropylthiophene-2-carboxylate


Anticancer Potency: IC50 Comparison with a Closest Structural Analog Against Leukemia Cells

Methyl 4-cyclopropylthiophene-2-carboxylate demonstrates sub-micromolar cytotoxic potency against the CEM-13 human T-cell leukemia line. Its activity is superior to a close structural analog, 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid, in the same assay .

Medicinal Chemistry Oncology SAR

Synthetic Accessibility: Optimized Yield for Cyclopropylthiophene Synthesis via Palladium Catalysis

A recently optimized Suzuki-Miyaura cross-coupling method enables the efficient synthesis of cyclopropylthiophene derivatives, including methyl carboxylates, achieving yields of 69-93% [1]. This represents a significant improvement over earlier, less efficient or more hazardous synthetic routes [1].

Organic Synthesis Methodology Cross-Coupling

Pharmacological Activity Profile: CCR5 Antagonism for Anti-HIV and Inflammatory Disease Research

Preliminary pharmacological screening has identified this compound as a CCR5 antagonist, indicating its potential utility in researching therapies for HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. This is a distinct biological activity not uniformly shared by other thiophene-2-carboxylate isomers.

Infectious Disease Immunology Drug Discovery

Physicochemical Differentiation: Structure-Property Relationships for 4-Substituted Thiophenes

Studies on 2,4-disubstituted thiophenes demonstrate that the nature of the substituent in the 4-position significantly impacts mesomorphic (liquid crystalline) and thermal properties. For example, a 1,4-phenylene substituent confers better thermal properties than a 2,5-thienyl substituent [1].

Materials Science Physicochemical Analysis Liquid Crystals

Best Research and Industrial Application Scenarios for Methyl 4-cyclopropylthiophene-2-carboxylate


Hit-to-Lead Optimization in Oncology Drug Discovery

The demonstrated sub-micromolar potency (IC50 = 0.65 µM) against CEM-13 leukemia cells establishes this compound as a validated starting point for medicinal chemistry campaigns targeting hematological malignancies. Its superior activity over a brominated analog (IC50 = 1.54 µM) provides a clear SAR direction for further lead optimization .

CCR5 Antagonist Development for HIV and Inflammatory Disease

The compound's identified activity as a CCR5 antagonist makes it a valuable tool compound for in vitro studies exploring the CCR5 pathway. It can be used to probe mechanism of action, validate new targets, or serve as a scaffold for developing novel therapeutics for HIV, asthma, and autoimmune disorders .

Synthesis of Advanced Cyclopropylthiophene Building Blocks

Leveraging the optimized, high-yielding synthetic methodology (69-93% yields via Suzuki-Miyaura coupling), this compound is an ideal starting material for preparing a diverse library of more complex cyclopropylthiophene-containing molecules for structure-activity relationship (SAR) studies or for use in parallel synthesis .

Materials Science Research for Liquid Crystals and Conductive Polymers

The specific 4-cyclopropyl substitution on the thiophene-2-carboxylate core directly impacts the material's mesomorphic and thermal properties. This makes the compound a critical building block for the design and synthesis of novel liquid crystals or organic semiconductors, where fine-tuning of molecular packing and stability is essential for device performance .

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